3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
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Description
3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C29H30FN3O3 and its molecular weight is 487.575. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A novel series of compounds, including derivatives of the specified chemical, have been synthesized for pharmacological evaluation. These compounds showed significant antidepressant and antianxiety activities in behavioral tests conducted on albino mice (Kumar et al., 2017).
Receptor Affinity and Potential as Antipsychotics
Another research focused on conformationally restricted derivatives, including those related to the specified compound, for their affinity for dopamine and serotonin receptors. These compounds showed potential as antipsychotic drugs in vitro and in vivo (Raviña et al., 2000).
Crystal Structure Analysis
Crystal structure and Hirshfeld surface analysis of related compounds have been performed, providing insights into the structural aspects and potential applications in medicinal chemistry (Ullah & Stoeckli-Evans, 2021).
Anticonvulsant and Antimicrobial Activities
Synthesis of new derivatives with potential anticonvulsant and antimicrobial activities has been explored. Certain compounds showed significant activity against seizures and bacteria, suggesting therapeutic applications (Aytemir et al., 2010).
properties
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30FN3O3/c1-20-9-11-22(12-10-20)28(32-15-13-31(14-16-32)25-8-4-3-7-24(25)30)27-26(34)18-21(2)33(29(27)35)19-23-6-5-17-36-23/h3-12,17-18,28,34H,13-16,19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGYMCQEDBTENC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CC=CO3)C)O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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